
奎宁酸
描述
Quininic acid, also known as pyridine-2,3-dicarboxylic acid, is a dicarboxylic acid with a pyridine backbone . It is a colorless solid and is the biosynthetic precursor to Niacin . It is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan .
Synthesis Analysis
Quininic acid is an important metabolite in the kynurenine pathway of tryptophan catabolism leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) . It is generally obtained by the oxidation of quinoline . Oxidants such as ozone, hydrogen peroxide, and potassium permanganate have been used . Electrolysis is also able to perform the transformation .
Molecular Structure Analysis
The molecular formula of Quininic acid is C11H9NO3 .
Chemical Reactions Analysis
Quininic acid plays a significant role in the formation of phenolic compounds from the pyrolysis of chlorogenic acid . It has been found that the quinic acid moiety can contribute more than 40% of the overall phenolic yields in chlorogenic acid pyrolysis .
Physical And Chemical Properties Analysis
科学研究应用
1. 萃取和提纯工艺
奎宁酸是一种环状多羟基羧酸化合物,其萃取和提纯工艺已得到探索。Tuyun 和 Uslu (2012) 的一项研究调查了使用三辛胺 (TOA) 和各种溶剂萃取奎宁酸。研究发现,TOA + 1-辛醇萃取剂体系表现出最高的 83.191% 协同萃取效率 (Tuyun & Uslu, 2012)。
2. 手性识别和盐形成
与奎宁酸相关的奎宁已被用作外消旋苹果酸的拆分剂,导致奎宁盐的形成。Báthori 等人 (2014) 发现此过程导致部分手性识别,表明在药物合成中对映异构体拆分具有潜在应用 (Báthori 等人,2014)。
3. 神经退行性疾病研究
奎宁酸衍生物,如喹啉酸,已在神经退行性疾病的背景下得到研究。Foster 等人 (1984) 探讨了喹啉酸在亨廷顿舞蹈症和癫痫等疾病中的作用。他们的研究提供了对其代谢途径和对神经退行性疾病的潜在影响的见解 (Foster 等人,1984)。
4. 分析化学应用
奎宁,奎宁酸的衍生物,已用于分析化学中的成像反应。Vitt 和 Engstrom (1997) 使用奎宁作为荧光酸碱指示剂对电极反应进行成像,展示了其在分析方法中的潜力 (Vitt & Engstrom, 1997)。
5. 生化研究
奎宁酸及其衍生物也一直是生化研究的主题。Sakakibara 等人 (1962) 的研究重点关注奎宁酸与肽键断裂相关的化学性质,突出了其在生化研究中的重要性 (Sakakibara 等人,1962)。
6. 兴奋性毒性和神经保护
研究还深入探讨了奎宁酸衍生物在神经保护和兴奋性毒性中的作用。例如,研究已经检验了某些化合物对喹啉酸诱导的兴奋性毒性的神经保护作用 (Braidy 等人,2010)。
7. 基因工程和生物合成
奎宁酸在基因工程和生物合成中的作用已被探索,特别是在大肠杆菌的背景下。林伟平 (2015) 的研究涉及构建转基因细菌以生产奎宁酸,展示了其在生物技术应用中的潜力 (林伟平,2015)。
作用机制
Target of Action
Quininic acid, also known as Quinolinic acid (QUIN), is a highly selective agonist at the population of glutamate receptors that respond to the synthetic amino acid N-methyl-D-aspartate (NMDA) . These receptors play a crucial role in synaptic plasticity and memory function .
Mode of Action
QUIN interacts with its targets, the NMDA receptors, by acting as an agonist . This means it binds to these receptors and activates them. This activation can lead to neuronal depolarization and an excessive influx of calcium, which can cause neuronal damage .
Biochemical Pathways
QUIN is an endogenous compound, generated via the kynurenine pathway for the oxidation of the essential amino acid tryptophan . This pathway is the major route for the metabolism of tryptophan . The kynurenine pathway metabolites can activate, block, or modulate conventional neurotransmitter receptors .
Pharmacokinetics
It is known that quin is produced in the brain only by activated microglia and macrophages .
Result of Action
The activation of NMDA receptors by QUIN can lead to neurodegeneration . This is consistent with the knowledge that glutamate itself can induce neuronal damage by promoting depolarization and an excessive influx of calcium . Therefore, QUIN has a potent neurotoxic effect .
Action Environment
The action of QUIN can be influenced by various environmental factors. For instance, the production of QUIN can be affected by the activation state of microglia and macrophages in the brain . Furthermore, the kynurenine pathway, which produces QUIN, can be influenced by various factors such as inflammation and immune activation .
安全和危害
未来方向
Emerging evidence suggests that neuroinflammation is involved in both depression and neurodegenerative diseases . The kynurenine pathway, generating metabolites which may play a role in pathogenesis, is one of several competing pathways of tryptophan metabolism . A disturbed tryptophan metabolism with increased activity of the kynurenine pathway and production of quinolinic acid may result in deficiencies in tryptophan and derived neurotransmitters . While awaiting ongoing research on potential pharmacological interventions on tryptophan metabolism, adequate protein intake with appropriate amounts of tryptophan and antioxidants may offer protection against oxidative stress and provide a balanced set of physiological receptor ligands .
属性
IUPAC Name |
6-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFLUJXWKXUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323339 | |
| Record name | Quininic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86-68-0 | |
| Record name | Quininic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quininic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quininic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quininic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUININIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of quininic acid?
A1: Quininic acid has the molecular formula C7H12O6 and a molecular weight of 192.17 g/mol.
Q2: Is there any spectroscopic data available for quininic acid?
A2: While specific spectroscopic data isn't explicitly provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been used to identify and quantify quininic acid in various plant extracts. [, , , ]
Q3: What are the main sources of quininic acid?
A3: Quininic acid is primarily found in various plant sources. It's been identified as a major organic acid in the phloem sap of the Broussonetia papyrifera tree. [, ] It's also found in significant amounts in lingonberries, grapefruit micro- and nanovesicles, and Chinese bayberry juice. [, , ] Additionally, it's present in varying quantities in other fruits like kiwifruit, apples, and mangoes. [, , ]
Q4: Does the concentration of quininic acid vary seasonally in plants?
A4: Yes, research on the Broussonetia papyrifera tree indicates that the concentration of quininic acid in its phloem sap fluctuates throughout the year. The highest content was observed in March. [, ]
Q5: Does quininic acid exhibit any biological activities?
A5: While specific mechanisms of action aren't detailed in the provided research, quininic acid is found alongside other bioactive compounds in various plant extracts. These extracts have demonstrated potential in several areas:
- Antioxidant activity: Lingonberry extract, rich in quininic acid and other phenolic compounds, exhibits potent antioxidant properties. [] Similarly, Ixiolirion tataricum extracts, with notable quininic acid content, show promising antioxidant activity in various assays. []
- Anti-cancer activity: Grapefruit-derived micro- and nanovesicles, containing quininic acid, have shown selective inhibitory effects on cancer cell proliferation in lung, skin, and breast cancer cell lines. []
- Anti-hyperglycemic activity: Ethanol extracts of the wild mushroom Lactarius deliciosus, containing quininic acid, have shown inhibitory effects against α-amylase and α-glucosidase, suggesting potential anti-hyperglycemic properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



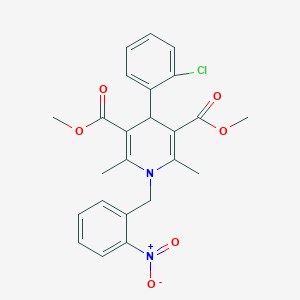
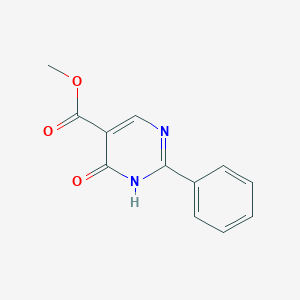
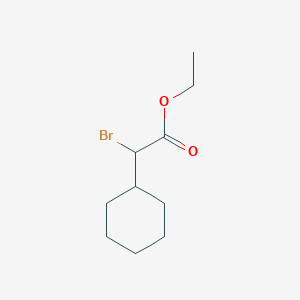
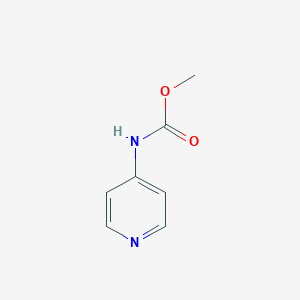



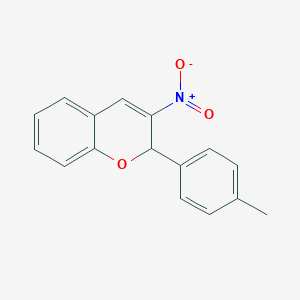
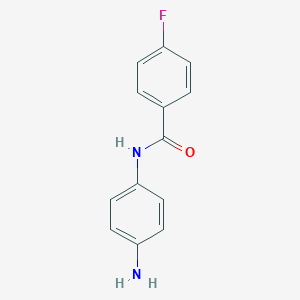
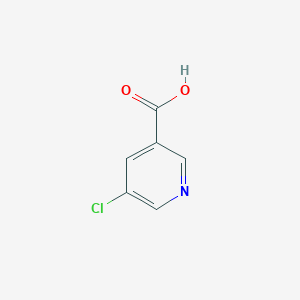
![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)


